4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Overview
Description
4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of aminoethyl-substituted hydrazides with nitriles in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole rings to more saturated structures.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxadiazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neuromodulatory molecule with a similar aminoethyl group.
Aminoethylethanolamine: An organic base used in industrial applications.
4-(2-Aminoethyl)benzenesulfonamide: A compound with similar functional groups used in synthetic organic chemistry.
Properties
IUPAC Name |
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8O4/c9-1-2-10-7-5(13-19-15-7)3-4(12-18-11-3)6-8(17)16-20-14-6/h1-2,9H2,(H,10,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIYNUVLRNUBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=NON=C1C2=NON=C2C3=NONC3=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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